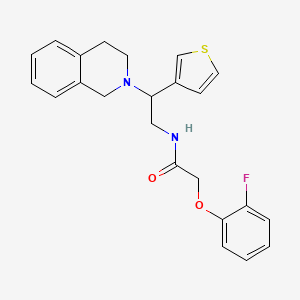

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2S/c24-20-7-3-4-8-22(20)28-15-23(27)25-13-21(19-10-12-29-16-19)26-11-9-17-5-1-2-6-18(17)14-26/h1-8,10,12,16,21H,9,11,13-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLGQNVIJGSCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=CC=C3F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Formula and Structure

The molecular formula of the compound is with a molecular weight of 426.6 g/mol. The compound features a complex structure that includes a dihydroisoquinoline moiety, a thiophene ring, and a fluorophenoxy group.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2S |

| Molecular Weight | 426.6 g/mol |

| CAS Number | 954672-15-2 |

| Melting Point | Not available |

| Density | Not available |

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting from isoquinoline derivatives, followed by alkylation and sulfonylation processes to introduce the desired functional groups.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain biological pathways, making it a candidate for drug development in various therapeutic areas.

Antifungal Activity

Research has demonstrated that derivatives of the dihydroisoquinoline scaffold exhibit notable antifungal properties. In a study evaluating various substituents on the N-phenyl ring, compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...) were found to have significant antifungal activity against several phytopathogenic fungi at concentrations as low as 50 μg/mL .

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds against norovirus, with some derivatives showing EC50 values in the low micromolar range. For instance, modifications in the terminal phenyl group led to enhanced inhibition of viral replication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents significantly influence biological activity. For example, halogenated derivatives showed improved antifungal activities compared to their non-halogenated counterparts . The introduction of specific functional groups can enhance binding affinity and selectivity towards biological targets.

Case Study 1: Antifungal Efficacy

In a comparative study involving 24 compounds derived from dihydroisoquinoline, it was observed that certain substitutions resulted in enhanced antifungal efficacy against Fusarium oxysporum and Verticillium mali. Compound variants demonstrated activities ranging from 48.5% to 93.9% compared to standard antifungal agents .

Case Study 2: Antiviral Potential

A study focusing on norovirus inhibitors highlighted that specific modifications in the chemical structure led to significant antiviral activity, with one compound achieving an EC50 value of 0.9 µM against human norovirus . This underscores the potential for developing targeted antiviral therapies based on similar chemical frameworks.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

Key structural analogs from the evidence include:

- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) (): Features a thiazolidinone ring and quinazolinone core. The thioacetamide linker resembles the target compound’s acetamide group but introduces sulfur-based reactivity.

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Combines a dichlorophenyl group with a thiazole ring. The absence of a fused isoquinoline system reduces conformational rigidity compared to the target compound.

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (4a-h) (): Include substituted quinoxaline and pyrimidine moieties. These derivatives emphasize the role of aromatic heterocycles in enhancing binding affinity.

Functional group impact :

- Fluorophenoxy vs. Chlorophenyl/Thiophenyl: The 2-fluorophenoxy group in the target compound may improve metabolic stability compared to dichlorophenyl () or thiophenyl () analogs due to fluorine’s electronegativity and resistance to oxidation .

- Dihydroisoquinoline vs.

Physicochemical and Crystallographic Properties

Key observations :

- The target compound’s fluorophenoxy group may reduce crystallinity compared to dichlorophenyl analogs () due to fluorine’s smaller atomic radius.

- Hydrogen bonding motifs (e.g., N–H⋯N in ) are critical for crystal packing and solubility, which could differ in the target compound due to its ethyl-dihydroisoquinoline spacer .

Pharmacological Potential (Inferred)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide, and what critical steps ensure successful synthesis?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the dihydroisoquinoline core via Bischler-Napieralski cyclization, followed by alkylation with a thiophene-containing electrophile (e.g., 3-bromothiophene).

- Step 2 : Introduction of the fluorophenoxy-acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using 2-fluorophenoxyacetyl chloride).

- Critical Conditions : Use anhydrous solvents (e.g., THF, DCM), catalysts like Pd(PPh₃)₄ for cross-coupling, and temperature control (−20°C to 80°C) to minimize side reactions .

- Validation : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and HRMS .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., dihydroisoquinoline protons at δ 2.8–3.5 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₂FN₂O₂S) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering contradictions in published synthetic protocols (e.g., low yields in coupling steps)?

- Troubleshooting Strategies :

- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated by ICReDD’s workflow .

- Condition Screening : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, reports a 43% yield using Procedure E, but substituting DMF with DCE may improve steric outcomes .

- Validation : Compare experimental yields with computational predictions and iteratively refine conditions .

Q. What computational approaches are recommended for predicting the biological targets or interaction mechanisms of this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with receptors (e.g., kinases linked to dihydroisoquinoline activity).

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify target compatibility (e.g., fluorophenoxy groups as hydrogen bond acceptors) .

- Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., fluorophenoxy vs. methoxyphenoxy groups)?

- Experimental Design :

- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing 2-fluorophenoxy with 4-fluorophenoxy) and compare bioactivity.

- In Vitro Testing : Use assays like IC₅₀ determination in cancer cell lines (e.g., MTT assay) or receptor-binding affinity measurements (e.g., SPR) .

- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can discrepancies in pharmacological data (e.g., conflicting cytotoxicity results across studies) be resolved?

- Resolution Strategies :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., identical cell lines, serum concentrations).

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .

- Mechanistic Studies : Use CRISPR-mediated gene knockout to confirm target specificity .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dihydroisoquinoline alkylation | 3-Bromothiophene, K₂CO₃, DMF, 80°C | 58–65 | |

| Acetamide coupling | 2-Fluorophenoxyacetyl chloride, Et₃N, DCM, 0°C→RT | 43–50 |

Table 2 : Recommended Analytical Parameters

| Technique | Parameters | Target Data |

|---|---|---|

| ¹H NMR (DMSO-d₆) | 400 MHz, δ 1.5–4.0 (dihydroisoquinoline), δ 6.5–7.5 (thiophene/fluorophenoxy) | Purity >95% |

| HPLC | C18 column, 70:30 MeOH/H₂O, 1.0 mL/min | Retention time: 8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.